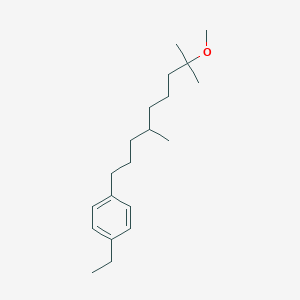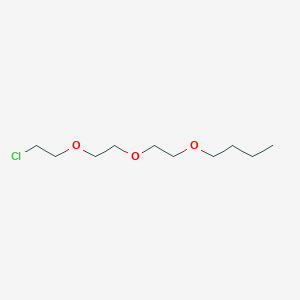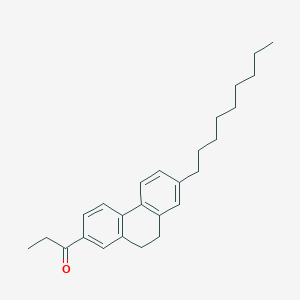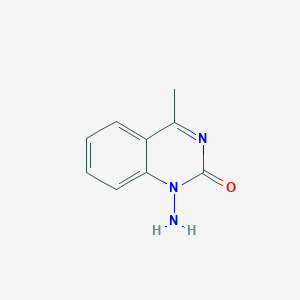
2(1H)-Quinazolinone, 1-amino-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinazolinone, 1-amino-4-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound’s structure consists of a quinazolinone core with an amino group at the first position and a methyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 1-amino-4-methyl- typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method is the reaction of 4-methyl-2-aminobenzamide with formic acid under reflux conditions. This reaction leads to the formation of the quinazolinone ring system.
Industrial Production Methods
Industrial production of 2(1H)-Quinazolinone, 1-amino-4-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Quinazolinone, 1-amino-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
2(1H)-Quinazolinone, 1-amino-4-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinazolinone, 1-amino-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Quinazolinone, 1-amino-4-chloro-
- 2(1H)-Quinazolinone, 1-amino-4-ethyl-
- 2(1H)-Quinazolinone, 1-amino-4-phenyl-
Uniqueness
2(1H)-Quinazolinone, 1-amino-4-methyl- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the fourth position can affect the compound’s lipophilicity, steric interactions, and overall pharmacokinetic properties, making it distinct from other quinazolinone derivatives.
Propiedades
Número CAS |
55271-21-1 |
|---|---|
Fórmula molecular |
C9H9N3O |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1-amino-4-methylquinazolin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-6-7-4-2-3-5-8(7)12(10)9(13)11-6/h2-5H,10H2,1H3 |
Clave InChI |
AUYITBQKMVZTPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)N(C2=CC=CC=C12)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


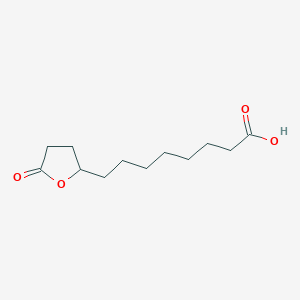
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)

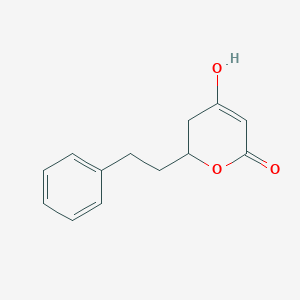
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)

![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)

![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
